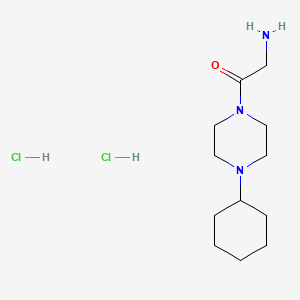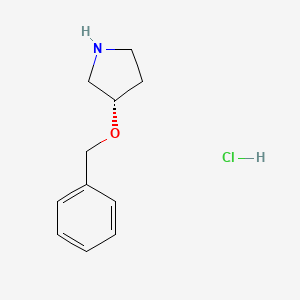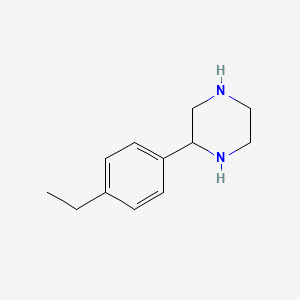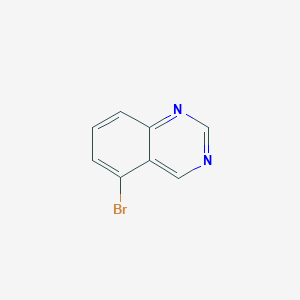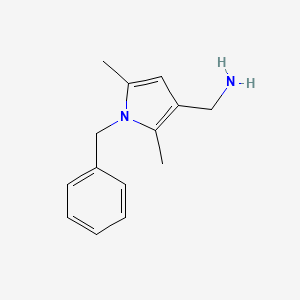
(1-Benzyl-2,5-dimethylpyrrol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Biased Agonists for Serotonin Receptors
Research by Sniecikowska et al. (2019) on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound structurally related to (1-Benzyl-2,5-dimethylpyrrol-3-yl)methanamine, showed these compounds act as "biased agonists" of serotonin 5-HT1A receptors. These derivatives preferentially stimulated ERK1/2 phosphorylation, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Antimicrobial Properties
Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, akin to this compound, and found these compounds to exhibit variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Anticonvulsant Activity
Pandey and Srivastava (2011) investigated a series of Schiff bases of 3-aminomethyl pyridine, structurally related to this compound. These compounds were screened for anticonvulsant activity and showed promising results, indicating potential applications in seizure management (Pandey & Srivastava, 2011).
Cancer Research
Ramazani et al. (2014) explored the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and evaluated their anti-tumor potential. These compounds, related to this compound, exhibited notable cytotoxic activity against several cancer cell lines (Ramazani et al., 2014).
Neuroprotective Properties
Clutterbuck et al. (2009) identified a new class of neuroprotective voltage-dependent sodium channel modulators, including compounds like (5-(1-benzyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine. These compounds showed potential in protecting hippocampal neurons, indicating their relevance in neurological research (Clutterbuck et al., 2009).
properties
IUPAC Name |
(1-benzyl-2,5-dimethylpyrrol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-11-8-14(9-15)12(2)16(11)10-13-6-4-3-5-7-13/h3-8H,9-10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLVMFFJGRFAAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

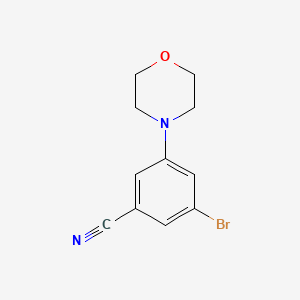



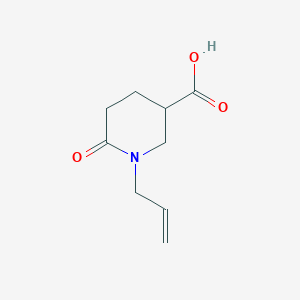
![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)
